

# Application Notes and Protocols: PF-07038124 Treatment in Primary Keratinocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**PF-07038124** is a potent, topical, oxaborole-based phosphodiesterase 4 (PDE4) inhibitor.[1] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, **PF-07038124** increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines.[2] This mechanism of action makes **PF-07038124** a promising therapeutic agent for inflammatory skin diseases such as atopic dermatitis and psoriasis.[1][3][4][5][6]

These application notes provide a comprehensive guide for the in vitro evaluation of **PF-07038124** in primary human keratinocyte cultures. The protocols outlined below cover the isolation and culture of primary keratinocytes, treatment with **PF-07038124**, and subsequent analysis of cellular and molecular endpoints.

## **Mechanism of Action: Signaling Pathway**

**PF-07038124** exerts its anti-inflammatory effects by modulating intracellular signaling pathways. The diagram below illustrates the proposed mechanism of action.





Click to download full resolution via product page

**PF-07038124** inhibits PDE4, leading to increased cAMP and reduced pro-inflammatory cytokine production.

### **Data Presentation**

The following tables summarize the expected outcomes based on clinical data for **PF-07038124** and in vitro data for similar PDE4 inhibitors.

Table 1: Clinical Efficacy of Topical **PF-07038124** (0.01%) in Patients with Atopic Dermatitis and Plaque Psoriasis (Phase 2a Study)[4][5][6]

| Indication        | Outcome Measure                                          | PF-07038124 (n=35<br>AD, n=17<br>Psoriasis) | Vehicle (n=34 AD,<br>n=17 Psoriasis) |
|-------------------|----------------------------------------------------------|---------------------------------------------|--------------------------------------|
| Atopic Dermatitis | Mean % Change from<br>Baseline in EASI<br>Score (Week 6) | -74.9%                                      | -35.5%                               |
| Plaque Psoriasis  | Mean Change from<br>Baseline in PASI<br>Score (Week 6)   | -4.8                                        | +0.1                                 |

Table 2: Expected In Vitro Effects of Oxaborole PDE4 Inhibitors on Cytokine Release from Human Keratinocytes



| Cytokine | Expected Effect of PF-<br>07038124 | Reference Compound             |
|----------|------------------------------------|--------------------------------|
| TNF-α    | Inhibition                         | Crisaborole[7]                 |
| IL-4     | Inhibition                         | PF-07038124 (in T-cells)[1][3] |
| IL-5     | Inhibition                         | Benzoxaboroles[7]              |
| IL-13    | Inhibition                         | PF-07038124 (in T-cells)[1][3] |
| IL-17    | Inhibition                         | Benzoxaboroles[7]              |
| IL-22    | Inhibition                         | Benzoxaboroles[7]              |
| IL-23    | Inhibition                         | Benzoxaboroles[7]              |

## **Experimental Protocols**

The following protocols provide a framework for conducting in vitro studies with **PF-07038124** in primary human keratinocyte cultures.

# Protocol 1: Isolation and Culture of Primary Human Keratinocytes

This protocol is adapted from established methods for the isolation and culture of primary human keratinocytes from foreskin or skin biopsies.

#### Materials:

- Human skin tissue (foreskin or biopsy)
- Dulbecco's Phosphate Buffered Saline (DPBS) with antibiotics
- Dispase II (2.5 U/mL)
- 0.05% Trypsin-EDTA
- Keratinocyte Growth Medium (KGM)



- Fetal Bovine Serum (FBS)
- Sterile culture dishes, flasks, and centrifuge tubes

#### Procedure:

- Wash the tissue sample three times with DPBS containing antibiotics.
- Remove any subcutaneous fat and mince the tissue into small pieces (2-3 mm).
- Incubate the tissue pieces in Dispase II solution overnight at 4°C to separate the epidermis from the dermis.
- Gently peel the epidermis from the dermis using sterile forceps.
- Incubate the separated epidermis in 0.05% Trypsin-EDTA at 37°C for 10-15 minutes to dissociate keratinocytes.
- Neutralize the trypsin with KGM containing 10% FBS.
- Filter the cell suspension through a 70 μm cell strainer to remove any undigested tissue.
- Centrifuge the cell suspension at 200 x g for 5 minutes.
- Resuspend the cell pellet in KGM and plate the cells onto collagen-coated culture flasks or dishes.
- Incubate the cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

# Protocol 2: Treatment of Primary Keratinocytes with PF-07038124

This protocol describes the general procedure for treating cultured primary keratinocytes with **PF-07038124** to assess its biological activity.

#### Materials:



- Primary human keratinocytes (70-80% confluent)
- Keratinocyte Growth Medium (KGM)
- PF-07038124 (stock solution in DMSO)
- Pro-inflammatory stimulus (e.g., TNF- $\alpha$ , LPS, or a cytokine cocktail)
- Vehicle control (DMSO)

#### Procedure:

- Seed primary keratinocytes in multi-well plates at a desired density and allow them to adhere and reach 70-80% confluency.
- Prepare serial dilutions of **PF-07038124** in KGM. A suggested starting concentration range is 1 nM to 10  $\mu$ M, based on the IC50 of similar PDE4 inhibitors.
- Remove the existing medium from the cells and replace it with the medium containing different concentrations of PF-07038124 or vehicle control.
- Pre-incubate the cells with PF-07038124 for 1-2 hours.
- Add the pro-inflammatory stimulus to the wells to induce an inflammatory response.
- Incubate the cells for a predetermined time period (e.g., 6, 24, or 48 hours) depending on the endpoint being measured.
- At the end of the incubation period, collect the cell culture supernatant for cytokine analysis and/or lyse the cells for RNA or protein extraction.

## **Protocol 3: Analysis of Cytokine Production**

This protocol outlines the use of Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of pro-inflammatory cytokines in the culture supernatant.

#### Materials:

• Cell culture supernatant from Protocol 2



- Commercially available ELISA kits for target cytokines (e.g., TNF-α, IL-4, IL-13)
- Microplate reader

#### Procedure:

- Perform the ELISA according to the manufacturer's instructions for each specific cytokine kit.
- Briefly, coat a 96-well plate with the capture antibody.
- Add the collected cell culture supernatants and standards to the wells.
- Incubate with the detection antibody, followed by a substrate solution.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the concentration of the cytokines in the samples based on the standard curve.

## **Experimental Workflow**

The following diagram illustrates the overall workflow for evaluating the efficacy of **PF-07038124** in primary keratinocyte cultures.





Click to download full resolution via product page

Workflow for assessing the anti-inflammatory effects of **PF-07038124** in primary keratinocytes.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ajmc.com [ajmc.com]
- 2. Frontiers | Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases [frontiersin.org]
- 3. livderm.org [livderm.org]
- 4. Efficacy and Safety of PF-07038124 in Patients With Atopic Dermatitis and Plaque Psoriasis: A Randomized Clinical Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF-07038124 Shows Safety, Efficacy for AD and Plaque Psoriasis: Study -PracticalDermatology [practicaldermatology.com]
- 6. Efficacy and Safety of PF-07038124 in Patients With Atopic Dermatitis and Plaque Psoriasis: A Randomized Clinical Trial PMC [pmc.ncbi.nlm.nih.gov]
- 7. Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines Associated with Skin Inflammation and Skin Architecture Changes PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: PF-07038124
   Treatment in Primary Keratinocyte Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10827956#pf-07038124-treatment-in-primary-keratinocyte-cultures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com